

Application Notes: Experimental Use of Smac Mimetics in the Laboratory

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Compound of Interest

Compound Name: *cIAP1 ligand 2*

Cat. No.: *B12422153*

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Introduction

Second Mitochondria-derived Activator of Caspases (Smac) mimetics are a class of investigational anti-cancer agents designed to mimic the function of the endogenous Smac/DIABLO protein.[1][2] Under normal physiological conditions, Inhibitor of Apoptosis (IAP) proteins prevent accidental apoptosis by inhibiting caspases.[3][4] In response to apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytosol, where it binds to and antagonizes IAP proteins, thereby promoting programmed cell death. Many cancer cells overexpress IAP proteins, which contributes to their survival and resistance to therapy. Smac mimetics capitalize on this by selectively targeting and inhibiting IAP proteins, thus sensitizing cancer cells to apoptosis.

The primary molecular targets of most Smac mimetics are the X-chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2 (cIAP1 and cIAP2). By binding to the Baculoviral IAP Repeat (BIR) domains of these proteins, Smac mimetics can induce apoptosis through two main mechanisms. Firstly, they directly antagonize XIAP, relieving its inhibition of caspases-3, -7, and -9. Secondly, they induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation leads to the stabilization of NF- κ B-inducing kinase (NIK), activating the non-canonical NF- κ B pathway and promoting the production of tumor necrosis factor-alpha (TNF α). The secreted TNF α can then act in an autocrine or

paracrine manner to trigger the extrinsic apoptosis pathway, forming a death-inducing signaling complex (DISC) involving RIPK1, FADD, and caspase-8.

Data Presentation

The following tables summarize quantitative data for several common Smac mimetics from preclinical studies.

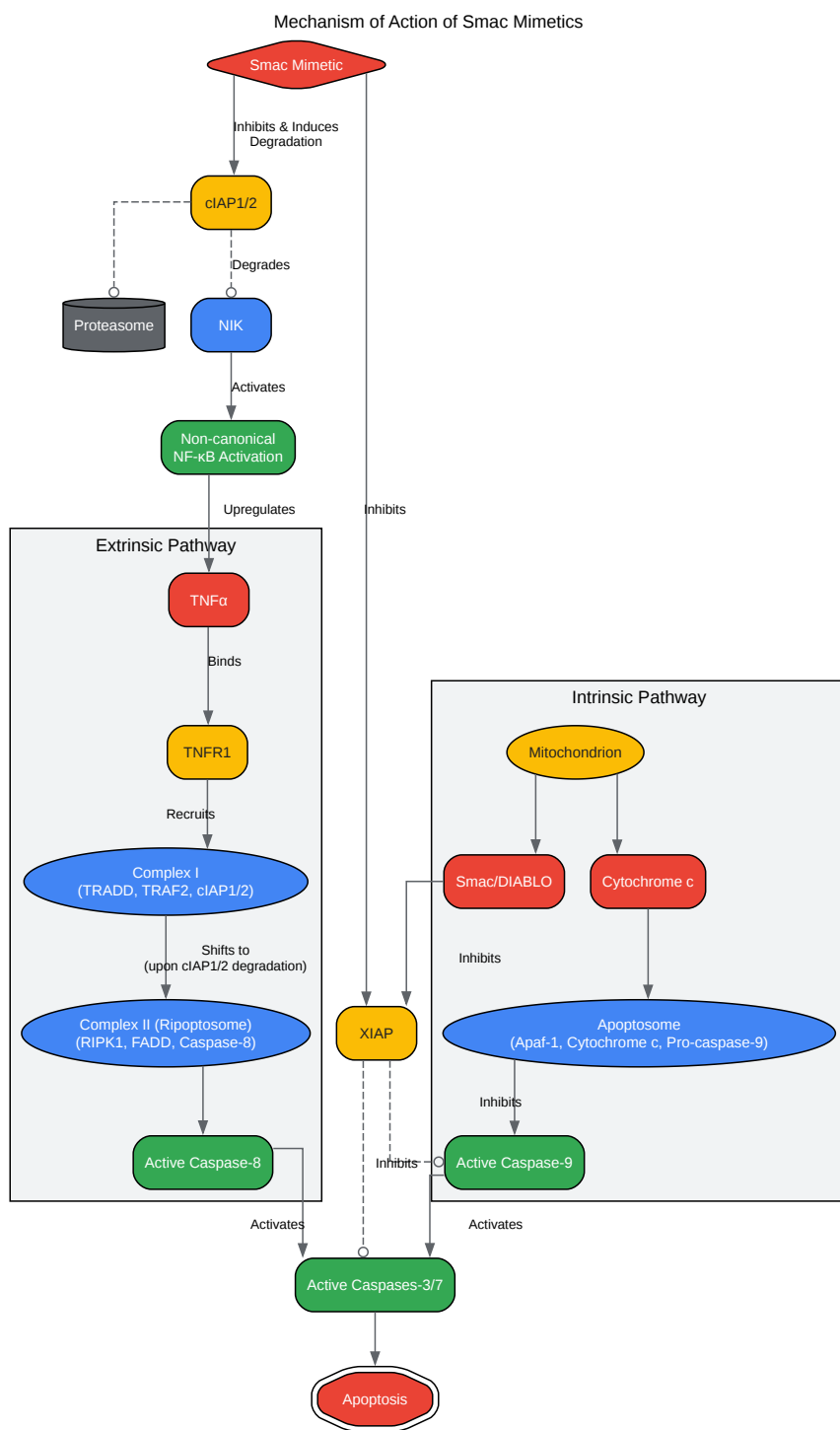
Table 1: Binding Affinities of Smac Mimetics to IAP Proteins

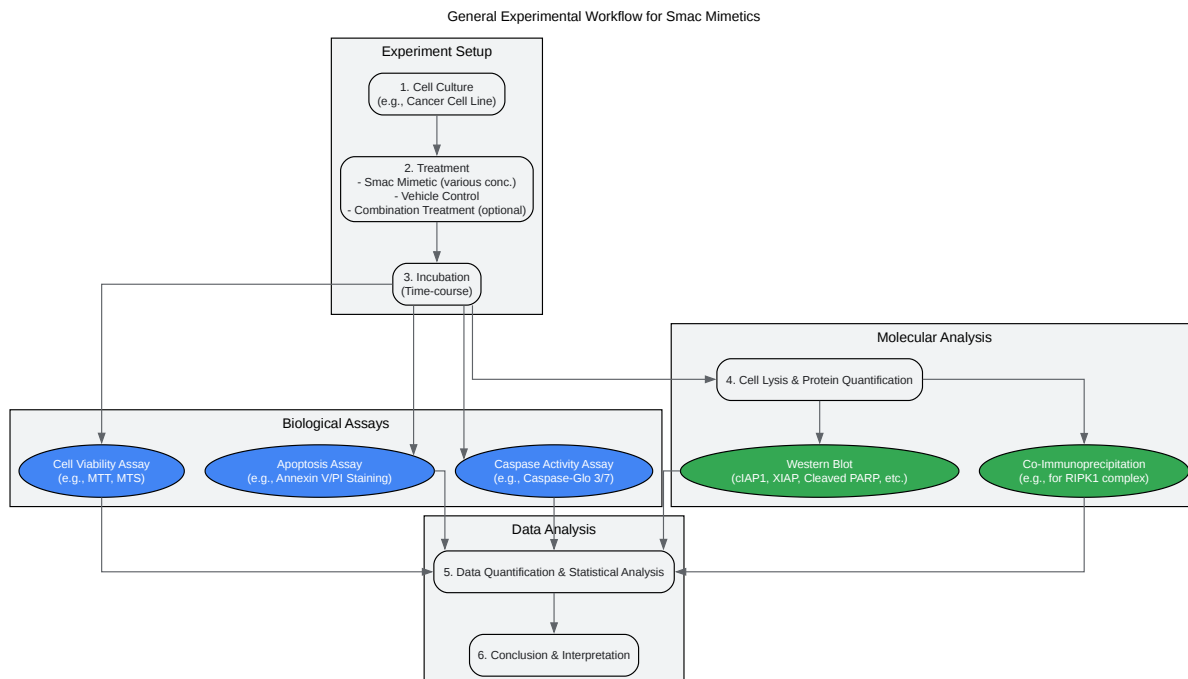
Smac Mimetic	IAP Protein	Binding Affinity (IC50/Ki)	Reference
AZD5582	cIAP1 (BIR3)	15 nM (IC50)	
cIAP2 (BIR3)	21 nM (IC50)		
XIAP (BIR3)	15 nM (IC50)		
GDC-0152	cIAP1	< 60 nM (Ki)	
cIAP2	< 60 nM (Ki)		
XIAP	< 60 nM (Ki)		
ML-IAP	< 60 nM (Ki)		
BI 878382	cIAP1 (BIR3)	0.90 ± 0.15 nM (IC50)	
cIAP2 (BIR3)	17.10 ± 5.37 nM (IC50)		
XIAP (BIR3)	273.3 ± 82.46 nM (IC50)		

Table 2: In Vitro Anti-Cancer Activity of Smac Mimetics

Smac Mimetic	Cancer Cell Line	Assay	Endpoint	Concentration	Reference
LCL161	Hep3B (Hepatocellular Carcinoma)	Cell Viability	IC50	10.23 μ M	
PLC5 (Hepatocellular Carcinoma)	Cell Viability	IC50	19.19 μ M		
AZD5582	MDA-MB-231 (Breast Cancer)	Apoptosis Induction	-	Subnanomolar	
Birinapant	H1299 (Non-small cell lung cancer)	Apoptosis Induction	Annexin V Exposure	5-50 nM	

Mandatory Visualization





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References

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